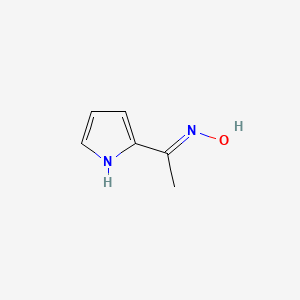

1-(1H-pyrrol-2-yl)ethan-1-one oxime

CAS No.:

Cat. No.: VC16154137

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O |

|---|---|

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | (NE)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine |

| Standard InChI | InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3/b8-5+ |

| Standard InChI Key | NIJWUHUBFCJIHK-VMPITWQZSA-N |

| Isomeric SMILES | C/C(=N\O)/C1=CC=CN1 |

| Canonical SMILES | CC(=NO)C1=CC=CN1 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—linked to an ethanone oxime moiety (-C(=N-OH)-CH₃). The oxime group introduces geometric isomerism, with the (NZ)-configuration confirmed by its IUPAC name: (NZ)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS No. | 63547-59-1 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | (NZ)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine |

| SMILES | CC(=NO)C1=CC=CN1 |

| InChIKey | NIJWUHUBFCJIHK-YVMONPNESA-N |

The planar pyrrole ring and oxime group create a conjugated system, potentially enabling π-π interactions and metal coordination .

Spectroscopic and Physical Properties

While experimental data on its spectroscopic properties (e.g., IR, NMR) are scarce, analogies to similar oximes suggest:

-

IR: A strong absorption band near 3200–3400 cm⁻¹ for the -OH group and 1650–1700 cm⁻¹ for the C=N stretch.

-

NMR: Pyrrole protons (δ 6.0–7.0 ppm), methyl group (δ 2.0–2.5 ppm), and oxime proton (δ 8.0–10.0 ppm) .

Physical properties such as melting point, solubility, and stability remain uncharacterized, highlighting a critical research gap.

Synthesis and Reaction Mechanisms

Alternative Methods

Comparative Analysis with Precursor: 2-Acetylpyrrole

The oxime’s added hydroxylamine group enhances its nucleophilicity, making it a superior ligand for metal complexes compared to the ketone precursor .

Challenges and Future Directions

Knowledge Gaps

-

Physicochemical Data: Melting point, solubility, and stability under varying conditions.

-

Biological Activity: No screening data against pathogens or enzymes.

-

Synthetic Optimization: Catalyst selection, green chemistry approaches.

Recommended Studies

-

Structural Elucidation: X-ray crystallography to confirm geometry and intermolecular interactions.

-

Computational Modeling: DFT studies to predict reactivity and spectroscopic behavior.

-

Biological Screening: In vitro assays for antimicrobial, anticancer, or enzyme-inhibitory effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume